molecular formula C11H14F3NO2 B1411875 3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine CAS No. 2205383-88-4

3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine

Cat. No.: B1411875
CAS No.: 2205383-88-4
M. Wt: 249.23 g/mol
InChI Key: GQXACUZAJQCSFZ-UHFFFAOYSA-N
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Description

3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine is an organic compound characterized by the presence of trifluoroethoxy and phenoxy groups attached to a propylamine backbone. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine typically involves the reaction of 2-(2,2,2-trifluoroethoxy)phenol with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

    Substitution: The trifluoroethoxy and phenoxy groups can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy and phenoxy groups contribute to its binding affinity and specificity, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate
  • 3-(2,2,2-Trifluoroethoxy)propionitrile
  • 2-(2,2,2-Trifluoroethoxy)phenylboronic acid

Comparison: 3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine is unique due to its specific combination of trifluoroethoxy and phenoxy groups attached to a propylamine backbone. This structure imparts distinct physical and chemical properties, such as increased stability and reactivity, compared to similar compounds. Its versatility in various chemical reactions and applications further highlights its uniqueness.

Properties

IUPAC Name

3-[2-(2,2,2-trifluoroethoxy)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c12-11(13,14)8-17-10-5-2-1-4-9(10)16-7-3-6-15/h1-2,4-5H,3,6-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXACUZAJQCSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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